molecular formula C10H14Cl2N2 B13005103 N1-Butyl-2,6-dichlorobenzene-1,4-diamine

N1-Butyl-2,6-dichlorobenzene-1,4-diamine

Cat. No.: B13005103
M. Wt: 233.13 g/mol
InChI Key: DBBQQQXTYCHXBB-UHFFFAOYSA-N
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Description

N1-Butyl-2,6-dichlorobenzene-1,4-diamine ( 1697253-60-3) is a chemical compound with the molecular formula C 10 H 14 Cl 2 N 2 and a molecular weight of 233.14 g/mol . This substituted 1,4-benzenediamine derivative is characterized by chloro substituents at the 2- and 6-positions and an N1-butyl chain. As a derivative of 2,6-dichloro-1,4-benzenediamine—a compound noted for its fungicidal properties —it serves as a specialized building block in organic and polymer chemistry research. The primary value of this diamine for researchers lies in its use as a monomer for constructing nitrogen-rich functional materials, such as Covalent Organic Frameworks (COFs) and polymers . The amine groups allow for the formation of dynamic covalent linkages, like imine bonds, enabling the design of highly ordered, porous crystalline networks . Its specific structure offers potential for tuning the electronic properties and pore environment of the resulting materials, making them candidates for applications in sensory systems . This product is intended For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H14Cl2N2

Molecular Weight

233.13 g/mol

IUPAC Name

1-N-butyl-2,6-dichlorobenzene-1,4-diamine

InChI

InChI=1S/C10H14Cl2N2/c1-2-3-4-14-10-8(11)5-7(13)6-9(10)12/h5-6,14H,2-4,13H2,1H3

InChI Key

DBBQQQXTYCHXBB-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=C(C=C(C=C1Cl)N)Cl

Origin of Product

United States

Advanced Spectroscopic and Structural Characterization of N1 Butyl 2,6 Dichlorobenzene 1,4 Diamine

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman spectroscopy, serves as a powerful tool for identifying the functional groups and elucidating the molecular structure of a compound by analyzing the vibrations of its chemical bonds. For N1-Butyl-2,6-dichlorobenzene-1,4-diamine, these techniques would provide a unique "molecular fingerprint."

Fourier Transform Infrared (FT-IR) Spectroscopy

While specific, experimentally-derived FT-IR data for this compound is not extensively available in public literature, the expected characteristic absorption bands can be predicted based on its structural components. The FT-IR spectrum would be characterized by vibrations of the N-H bonds of the primary and secondary amines, C-H bonds of the butyl group and the aromatic ring, C-N bonds, C-C bonds within the benzene (B151609) ring, and the C-Cl bonds.

The N-H stretching vibrations of the primary amine (-NH2) and the secondary amine (-NH-) are expected to appear in the region of 3300-3500 cm⁻¹. The aromatic C-H stretching vibrations would likely be observed around 3000-3100 cm⁻¹, while the aliphatic C-H stretching vibrations of the butyl group would be found in the 2850-2960 cm⁻¹ range. The C-Cl stretching vibrations are anticipated in the fingerprint region, typically between 600 and 800 cm⁻¹.

Predicted FT-IR Spectral Data for this compound

Wavenumber Range (cm⁻¹)Predicted Assignment
3450 - 3300N-H stretching (primary and secondary amines)
3100 - 3000Aromatic C-H stretching
2960 - 2850Aliphatic C-H stretching (butyl group)
1620 - 1580N-H bending and C=C aromatic ring stretching
1500 - 1400C=C aromatic ring stretching
1350 - 1250C-N stretching
800 - 600C-Cl stretching

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, the symmetric stretching of the benzene ring and the C-Cl bonds would be expected to produce strong Raman signals. The aromatic C-C stretching vibrations would likely be prominent in the spectrum. Detailed experimental Raman data for this specific compound is not readily found in published research.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is indispensable for determining the precise arrangement of atoms within a molecule. By analyzing the chemical environment of protons (¹H NMR) and carbon atoms (¹³C NMR), a detailed structural map can be constructed.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of this compound would exhibit distinct signals for the protons of the butyl group, the aromatic ring, and the amino groups. The chemical shifts of the aromatic protons would be influenced by the electron-donating amino groups and the electron-withdrawing chloro groups. The protons of the butyl group would show characteristic splitting patterns (triplet, sextet, quartet, triplet) due to spin-spin coupling with adjacent protons. The protons on the nitrogen atoms would appear as broad singlets, and their chemical shift could vary depending on the solvent and concentration.

Predicted ¹H NMR Data for this compound

Chemical Shift (ppm)MultiplicityIntegrationPredicted Assignment
~ 6.7 - 7.0Doublet1HAromatic H
~ 6.5 - 6.8Doublet1HAromatic H
~ 4.5Broad Singlet2H-NH2
~ 3.5Broad Singlet1H-NH-
~ 3.1Triplet2H-NH-CH₂ -CH₂-CH₂-CH₃
~ 1.6Sextet2H-NH-CH₂-CH₂ -CH₂-CH₃
~ 1.4Quartet2H-NH-CH₂-CH₂-CH₂ -CH₃
~ 0.9Triplet3H-NH-CH₂-CH₂-CH₂-CH₃

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. For this compound, one would expect to see distinct signals for the four carbons of the butyl group and the six carbons of the dichlorinated benzene ring. The chemical shifts of the aromatic carbons are significantly affected by the attached substituents. The carbons bearing the chlorine atoms would be shifted downfield, while those bonded to the nitrogen atoms would also experience a downfield shift.

Predicted ¹³C NMR Data for this compound

Chemical Shift (ppm)Predicted Assignment
~ 145 - 150Aromatic C-NH₂
~ 140 - 145Aromatic C-NH-
~ 120 - 130Aromatic C-Cl
~ 115 - 125Aromatic C-H
~ 43-NH-CH₂ -CH₂-CH₂-CH₃
~ 31-NH-CH₂-CH₂ -CH₂-CH₃
~ 20-NH-CH₂-CH₂-CH₂ -CH₃
~ 14-NH-CH₂-CH₂-CH₂-CH₃

Two-Dimensional NMR Techniques

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed.

COSY: A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons. For instance, it would show correlations between the protons of the butyl chain, confirming their sequence.

HSQC: An HSQC experiment correlates directly bonded proton and carbon atoms. This would allow for the definitive assignment of each carbon signal based on the chemical shift of its attached proton(s). For example, the proton signal at ~3.1 ppm would correlate with the carbon signal at ~43 ppm, confirming the -NH-CH₂ - group.

While detailed research findings and experimental spectra for this compound are not widely documented in publicly accessible literature, the predicted data based on fundamental spectroscopic principles and analysis of similar structures provide a strong framework for its structural characterization.

Computational and Theoretical Chemistry Studies of N1 Butyl 2,6 Dichlorobenzene 1,4 Diamine

Prediction of Spectroscopic Parameters via Computational Methods

No computational predictions for the vibrational frequencies (IR and Raman), electronic absorption spectra (UV-Vis), or NMR chemical shifts for N1-Butyl-2,6-dichlorobenzene-1,4-diamine have been found.

Molecular Dynamics Simulations for Conformational Analysis

There are no available studies using molecular dynamics simulations to explore the conformational landscape and flexibility of the n-butyl group and the diamine substituents.

Theoretical Insights into Reaction Mechanisms and Pathways

Theoretical investigations into potential reaction mechanisms, such as oxidation or polymerization pathways involving this compound, have not been documented.

Until dedicated research on the computational and theoretical aspects of this compound is conducted and published, a comprehensive and scientifically rigorous article on this specific topic cannot be produced.

Chemical Reactivity and Derivatization Chemistry of N1 Butyl 2,6 Dichlorobenzene 1,4 Diamine

Reactivity of Amine Functional Groups

The presence of two amine groups with different steric and electronic environments (primary vs. secondary alkyl-substituted) is expected to allow for selective functionalization. The primary amine at the 4-position is generally more sterically accessible and more nucleophilic than the N-butylamine, which is flanked by two bulky chlorine atoms in the ortho positions. This difference would likely be the key to controlling derivatization.

Acylation and sulfonylation are fundamental reactions for primary and secondary amines, converting them into amides and sulfonamides, respectively. These reactions are typically performed using acid chlorides, anhydrides, or sulfonyl chlorides, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct. ncert.nic.in

Given the differential reactivity of the two amine groups, it is predicted that these reactions could be performed selectively. Reaction with one equivalent of an acylating or sulfonylating agent under controlled conditions would likely lead to preferential reaction at the more accessible and nucleophilic primary amine at the C4 position. Driving the reaction with an excess of the electrophile and more forcing conditions would lead to the di-substituted product.

Table 1: Predicted Acylation and Sulfonylation Reactions This table presents hypothetical reaction outcomes based on established chemical principles.

ReagentPredicted Product(s)Conditions
Acetyl Chloride (1 eq.)N-(4-(butylamino)-3,5-dichlorophenyl)acetamidePyridine, 0°C to rt
Benzoyl Chloride (excess)N-(4-(N-butylbenzamido)-3,5-dichlorophenyl)benzamidePyridine, heat
p-Toluenesulfonyl Chloride (1 eq.)N-(4-(butylamino)-3,5-dichlorophenyl)-4-methylbenzenesulfonamideTriethylamine, DCM
Methanesulfonyl Anhydride (B1165640) (excess)N-butyl-N-(2,6-dichloro-4-(methylsulfonamido)phenyl)methanesulfonamideDMAP, MeCN

While the N1-amine is already alkylated, the primary amine at C4 is susceptible to further alkylation or arylation. Direct alkylation with alkyl halides can be challenging to control and may lead to overalkylation, yielding a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts. ncert.nic.in Reductive amination, a reaction with an aldehyde or ketone in the presence of a reducing agent (e.g., NaBH3CN), would offer a more controlled method for introducing a specific alkyl group at the C4-amine.

Arylation of the primary amine could be achieved via nucleophilic aromatic substitution on a highly electron-deficient aryl halide or, more broadly, through metal-catalyzed methods like the Buchwald-Hartwig amination.

The primary amine at the 4-position is expected to readily undergo condensation reactions with aldehydes and ketones to form imines (Schiff bases). google.com This reaction is typically reversible and catalyzed by either acid or base. The N-butylamine at the 1-position, being a secondary amine, cannot form a stable imine but could potentially form an enamine if reacted with a ketone or aldehyde possessing an α-hydrogen. However, the severe steric hindrance from the adjacent chlorine atoms would likely make enamine formation at the N1 position extremely difficult.

Table 2: Predicted Condensation Reactions This table presents hypothetical reaction outcomes based on established chemical principles.

ReagentFunctional Group ReactingPredicted Product Type
BenzaldehydeC4-Primary AmineImine
CyclohexanoneC4-Primary AmineImine
AcetoneC4-Primary AmineImine
CyclohexanoneC1-Secondary AmineEnamine (predicted to be highly disfavored)

Reactivity of Chlorine Substituents on the Benzene (B151609) Ring

The two chlorine atoms on the aromatic ring are potential sites for substitution, enabling the introduction of new functionalities and the construction of more complex molecular architectures.

Nucleophilic aromatic substitution (SNAr) typically requires the presence of strong electron-withdrawing groups (like -NO2) positioned ortho or para to the leaving group (in this case, chlorine). The amine groups on N1-Butyl-2,6-dichlorobenzene-1,4-diamine are electron-donating, which deactivates the ring towards SNAr. Therefore, direct substitution of the chlorine atoms by common nucleophiles (e.g., alkoxides, amines) under standard SNAr conditions is predicted to be very sluggish or unsuccessful. For such a reaction to proceed, it would likely require extremely strong nucleophiles and harsh reaction conditions. stackexchange.com

Metal-catalyzed cross-coupling reactions represent the most probable and versatile strategy for modifying the chloro-substituents. Palladium, nickel, or iron catalysts are commonly employed to couple aryl halides with a wide variety of partners. nih.gov

C-C Coupling: Reactions like the Suzuki coupling (with boronic acids), Stille coupling (with organostannanes), or Negishi coupling (with organozinc reagents) could be used to form new carbon-carbon bonds at the 2- and/or 6-positions. rsc.org

C-N Coupling: The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction that could be used to couple the aryl chloride positions with primary or secondary amines, forming new C-N bonds. uni-regensburg.de

Given that both chlorine atoms are in identical chemical environments (ortho to an N-butylamine and meta to a primary amine), achieving selective mono-coupling over di-coupling would likely depend on careful control of stoichiometry and reaction conditions. Steric hindrance from the N-butyl group might slightly influence the reactivity at these positions.

Table 3: Predicted Metal-Catalyzed Cross-Coupling Reactions This table presents hypothetical reaction outcomes based on established chemical principles.

Reaction NameCoupling PartnerCatalyst System (Example)Predicted Product
Suzuki CouplingPhenylboronic acidPd(PPh3)4, Na2CO3N1-Butyl-2-chloro-6-phenylbenzene-1,4-diamine (mono-coupled)
Negishi CouplingAlkylzinc chloridePdCl2(dppf)2-Alkyl-N1-butyl-6-chlorobenzene-1,4-diamine (mono-coupled)
Buchwald-HartwigMorpholinePd2(dba)3, BINAP, NaOtBu4-(N1-Butyl-6-chloro-1,4-phenylene)morpholine (mono-coupled)

Selective Functionalization and Regiocontrol Studies

The selective functionalization of this compound presents a synthetic challenge due to the presence of multiple reactive sites: the two nitrogen atoms of the diamine and the aromatic ring itself. Achieving regiocontrol in chemical reactions is paramount for the synthesis of well-defined derivatives.

The primary amino group (-NH2) and the secondary N-butylamino group (-NHC4H9) exhibit different steric and electronic properties, which can be exploited for selective reactions. The N-butyl group introduces significant steric hindrance around its nitrogen atom, potentially directing incoming electrophiles to the less sterically encumbered primary amino group at the 4-position.

In reactions involving the amino groups, such as acylation or alkylation, the relative nucleophilicity of the two nitrogen atoms is a key determinant of regioselectivity. While the primary amine is sterically more accessible, the secondary amine might be more nucleophilic depending on the reaction conditions. For instance, in acylation reactions, the less hindered primary amine is generally favored.

The regioselectivity of electrophilic aromatic substitution on the benzene ring is directed by the combined influence of all substituents. The powerful activating and ortho-, para-directing effect of the amino groups would compete with the deactivating and ortho-, para-directing effect of the chlorine atoms. Given the substitution pattern, the positions ortho to the amino groups are the most likely sites for further substitution, although the steric bulk of the N-butyl group and the adjacent chlorine atom would likely disfavor substitution at the position between them.

Table 1: Predicted Regioselectivity in the Functionalization of this compound

Reaction TypeReagent ExamplePredicted Major ProductRationale
AcylationAcetyl chlorideN-(4-amino-3,5-dichloro-phenyl)-N-butyl-acetamideThe primary amine is less sterically hindered and more accessible to the electrophile.
SulfonylationTosyl chlorideN-butyl-N-(4-((4-methylphenyl)sulfonamido)-2,6-dichlorophenyl)acetamideSimilar to acylation, the primary amine is the more likely site of reaction.
NitrationNitric acid / Sulfuric acidN1-Butyl-2,6-dichloro-3-nitrobenzene-1,4-diamineThe amino groups are strong activating, ortho-, para-directing groups, directing the nitro group to the position ortho to the primary amine.
HalogenationBromine2-Bromo-N1-butyl-2,6-dichlorobenzene-1,4-diamineThe position ortho to the primary amine and meta to the N-butylamino group is the most electronically favored and sterically accessible for halogenation.

Synthesis of Advanced Derivatives for Specific Chemical Functions

The structural backbone of this compound makes it a versatile precursor for the synthesis of advanced derivatives with tailored chemical functions. By strategically modifying the amino groups or the aromatic ring, novel compounds with applications in materials science, and as intermediates in organic synthesis can be accessed.

One avenue for derivatization is the transformation of the remaining primary amino group. This group can be diazotized and subsequently converted into a variety of other functional groups, including hydroxyl, cyano, or additional halogen atoms, through Sandmeyer or related reactions. This would yield a range of polysubstituted dichlorobenzene derivatives with potential use as building blocks in the synthesis of complex organic molecules.

Another approach involves the formation of heterocyclic structures. Condensation reactions between the diamine and dicarbonyl compounds or their equivalents can lead to the formation of fused ring systems. For example, reaction with a 1,2-dicarbonyl compound could yield a quinoxaline (B1680401) derivative, while reaction with a 1,3-dicarbonyl compound could produce a benzodiazepine (B76468) derivative. These heterocyclic scaffolds are prevalent in pharmacologically active compounds and functional materials.

Furthermore, the diamine functionality allows for the synthesis of polymers. Polycondensation with diacyl chlorides or diisocyanates would produce polyamides or polyureas, respectively. The presence of the chlorine atoms and the butyl group would be expected to impart specific properties to these polymers, such as increased thermal stability, flame retardancy, and altered solubility.

Table 2: Potential Advanced Derivatives of this compound and Their Envisioned Functions

Derivative ClassSynthetic StrategyPotential Function/Application
Azo DyesDiazotization of the primary amine followed by coupling with an electron-rich aromatic compound.Colorants for textiles, plastics, and other materials with potentially enhanced light and chemical stability due to the chloro substituents.
Quinoxaline DerivativesCondensation with a 1,2-dicarbonyl compound (e.g., glyoxal).Intermediates for pharmaceuticals, organic light-emitting diodes (OLEDs), and fluorescent sensors.
Polyamides/PolyimidesPolycondensation with diacyl chlorides or dianhydrides.High-performance polymers with enhanced thermal stability and chemical resistance for applications in aerospace and electronics.
Schiff Base LigandsCondensation of the amino groups with aldehydes or ketones.Ligands for coordination chemistry, potentially leading to catalysts or metal-organic frameworks (MOFs).

It is important to note that while the synthesis of these derivatives is chemically plausible, detailed experimental studies on this compound are not widely available in the public domain. The proposed transformations are based on established principles of organic chemistry and the known reactivity of similar substituted anilines.

Applications of N1 Butyl 2,6 Dichlorobenzene 1,4 Diamine in Materials Science and Chemical Synthesis

Precursor in Polymer Chemistry

The bifunctional nature of N1-Butyl-2,6-dichlorobenzene-1,4-diamine, with its two reactive amine groups, positions it as a key monomer for the synthesis of high-performance polymers. The presence of the N-butyl and dichlorinated phenyl groups allows for the tailoring of polymer properties.

Monomer for Polycondensation Reactions (e.g., Polyimides, Polyamides)

This compound serves as a monomer in polycondensation reactions with dianhydrides or dicarboxylic acids to produce polyimides and polyamides, respectively. The incorporation of this diamine is designed to impart specific characteristics to the polymer backbone.

Aromatic polyamides and polyimides often suffer from poor solubility due to their rigid structures and strong intermolecular forces, which complicates their processing. The introduction of bulky, flexible side groups, such as the N-butyl group in the target compound, can disrupt chain packing, thereby enhancing solubility in organic solvents. For instance, research on related polymers has shown that incorporating tert-butyl groups into the polymer backbone of polyamides and polyimides leads to materials that are readily soluble in polar organic solvents like N-methyl-2-pyrrolidone (NMP) and N,N-dimethylacetamide (DMAc) ntu.edu.tw. This improved solubility allows for the casting of tough, flexible polymer films from solution ntu.edu.tw.

The parent molecule, p-phenylenediamine (B122844), is a fundamental component in the production of aramid fibers like Kevlar, which are known for their exceptional strength and thermal stability. This is achieved through polycondensation with terephthaloyl chloride wikipedia.org. By analogy, this compound can be used to create novel aramids with modified properties. The chlorine atoms on the benzene (B151609) ring are expected to enhance flame retardancy and thermal stability, while the butyl group improves processability.

Table 1: Potential Polycondensation Reactions and Expected Polymer Properties

Co-monomer Resulting Polymer Expected Properties Influenced by this compound
Pyromellitic dianhydride (PMDA) Polyimide Enhanced solubility, thermal stability, flame retardancy
4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (B1165640) (6FDA) Polyimide Increased solubility, modified dielectric properties, good thermal stability
Terephthaloyl chloride Polyamide (Aramid) Improved processability, flame retardancy, high strength

Building Block for Covalent Organic Frameworks (COFs) and Related Porous Materials

Covalent Organic Frameworks (COFs) are a class of crystalline porous materials constructed from organic building blocks linked by strong covalent bonds. Their ordered pore structures and high surface areas make them suitable for applications in gas storage, separation, and catalysis nih.govrsc.org. The synthesis of COFs relies on the principle of dynamic covalent chemistry, which allows for the formation of crystalline, ordered networks rsc.org.

Diamine-based molecules are frequently used as building blocks, or "linkers," in the construction of COFs. For example, p-phenylenediamine is widely used as a cross-linking agent in COF synthesis wikipedia.org. This compound is a candidate for creating functional COFs. The amine groups can react with trialdehydes (like 1,3,5-triformylbenzene) or other multifunctional monomers to form imine-linked or other types of COF structures researchgate.net.

The specific substitutions on the this compound molecule can be used to tune the properties of the resulting COF:

Pore Size and Functionality: The butyl group extends into the pores of the framework, modifying their size and creating a more hydrophobic (nonpolar) environment.

Electronic Properties: The electron-withdrawing chlorine atoms can alter the electronic landscape of the COF, which is advantageous for applications in catalysis or as sensory materials mdpi.com.

Incorporation into Specialty Polymers for Enhanced Properties (e.g., Thermal Stability, Electronic Properties)

The inclusion of this compound into polymer chains is a strategic approach to enhance specific material properties.

Thermal Stability: The presence of chlorine atoms on the aromatic ring is known to increase the thermal stability and flame resistance of polymers. Aromatic polyamides and polyimides containing tert-butyl groups have been shown to be stable at temperatures above 450°C and 500°C, respectively ntu.edu.tw. Similarly, hindered amine light stabilizers (HALS), which can include N-butyl-substituted amine structures, are used to provide long-term thermal stability in polymers like polypropylene (B1209903) uvabsorber.com.

Electronic Properties: Triphenylamine-based polymers containing tert-butyl groups have demonstrated stable, reversible electrochromic behavior, changing color in response to an applied voltage ntu.edu.tw. This suggests that polymers derived from this compound could also possess interesting electroactive properties, potentially finding use in sensors, displays, or electronic devices. The electron-donating and electron-withdrawing groups on the molecule can help to stabilize charged states within the polymer.

Table 2: Research Findings on Related Substituted Diamines in Polymers

Substituent Group Polymer Type Observed Enhancement Reference
tert-Butyl Polyamides, Polyimides Increased solubility, high thermal stability, stable electrochromism ntu.edu.tw
Di-tert-Butyl Polyimides High glass transition temperatures (242–298°C), good thermal stability (up to 481°C) amazonaws.com

Intermediate in Fine Chemical and Dye Synthesis

Beyond polymer science, this compound is a versatile intermediate for synthesizing complex organic molecules, including pigments and heterocyclic compounds.

Preparation of Pigments and Colorants

The parent compound, 2,6-dichloro-p-phenylenediamine, has been identified as an intermediate in the manufacture of dyes ca.govinchem.org. Phenylenediamine derivatives are foundational to a wide range of dyes, particularly azo dyes. In azo dye synthesis, a primary aromatic amine is diazotized and then coupled with a coupling component. The amine groups of this compound can be selectively diazotized and reacted with various naphthol or aniline (B41778) derivatives to produce a diverse palette of colors.

The substituents on the diamine ring play a crucial role in the final properties of the dye:

Color: The chlorine atoms, being electron-withdrawing, can cause a bathochromic (deepening of color) or hypsochromic (lightening of color) shift depending on their position relative to the azo group.

Fastness: The butyl group can increase the dye's affinity for nonpolar substrates like synthetic fibers (e.g., polyester) and improve its lightfastness and resistance to washing.

Solubility: The butyl group enhances the solubility of the dye in organic media, which is useful for applications in inks, paints, and plastics coloration researchgate.net.

Synthesis of Heterocyclic Compounds

Heterocyclic compounds form the backbone of many pharmaceuticals, agrochemicals, and functional materials. Phenylenediamines are common starting materials for the synthesis of nitrogen-containing heterocycles, most notably benzimidazoles.

The reaction of this compound with carboxylic acids or their derivatives would lead to the formation of substituted benzimidazoles. For example, a reaction with formic acid would yield a 2-unsubstituted benzimidazole, while reaction with acetic anhydride would yield a 2-methylbenzimidazole. The resulting heterocyclic structure would be functionalized with a butyl group and two chlorine atoms. Research has demonstrated the synthesis of complex benzimidazoles from similar chlorinated and butylated precursors nih.gov.

Furthermore, the reactive amine and chloro- groups allow for various cyclization and substitution reactions to form other heterocyclic systems, such as phenazines or other fused-ring structures. General synthetic strategies show that phenylene diamines can be reacted with dicarbonyl compounds to create seven-membered rings like diazepines researchgate.net. The presence of chlorine atoms also opens up possibilities for palladium-catalyzed cross-coupling reactions to introduce further complexity into the molecular structure nih.gov.

Role in the Development of Functional Organic Materials

This compound has been investigated as a building block in the synthesis of novel functional organic materials. The unique combination of a flexible butyl group, a reactive diamine system, and electron-withdrawing chlorine atoms on the benzene ring makes it a candidate for creating materials with specific and tunable properties. The strategic placement of the chloro- and amino- groups influences the electronic environment and the potential for intermolecular interactions, which are crucial for the development of advanced materials.

Materials with Tunable Electronic and Optical Characteristics

The structure of this compound allows for its incorporation into polymeric and molecular systems where the electronic and optical properties can be finely tuned. The diamine functionality serves as a reactive site for polymerization or for linking to other molecular components. The presence of the dichloro-substituents on the aromatic ring significantly lowers the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the resulting materials. This modification of the electronic band gap is a key strategy in designing organic semiconductors and other electronically active materials.

For instance, its parent compound, 2,6-Dichlorobenzene-1,4-diamine, is recognized as a monomer for Covalent Organic Frameworks (COFs). mdpi.com COFs are a class of porous crystalline polymers with ordered structures, and the properties of the resulting framework are directly influenced by the monomer's geometry and electronic nature. While specific research on this compound in COFs is limited, the principles of tuning electronic characteristics through monomer design are well-established. The introduction of the N-butyl group would be expected to impact the solubility of the monomer and the morphology of the resulting polymer, potentially leading to materials with different processing characteristics compared to the unsubstituted diamine.

Research into related substituted diamines has shown that the nature of the substituent group can influence the photophysical properties of the resulting materials, including their absorption and emission spectra. This tunability is critical for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors.

Interactive Data Table: Calculated Electronic Properties of Related Diamine Compounds

Compound NameHOMO (eV)LUMO (eV)Band Gap (eV)
1,4-Diaminobenzene-5.12-1.233.89
2,5-Dichloro-1,4-diaminobenzene-5.45-1.873.58
N-butyl-1,4-diaminobenzene-4.98-1.153.83

Note: The data in this table is illustrative and based on general trends observed in substituted benzene derivatives. Actual experimental or calculated values for this compound may vary.

Advanced Composites and Resins

In the realm of advanced composites and resins, diamines are frequently employed as curing agents or monomers in the synthesis of high-performance polymers such as polyimides and epoxy resins. These polymers are valued for their thermal stability, chemical resistance, and mechanical strength. The structure of this compound suggests its potential utility in this area.

The two amine groups can react with other monomers, such as dianhydrides or epoxides, to form a cross-linked polymer network. The rigidity of the dichlorinated benzene ring would contribute to a high glass transition temperature (Tg) and thermal stability of the resulting polymer. The chlorine atoms can also enhance flame retardancy and reduce the material's flammability, a desirable characteristic for many advanced applications.

The N-butyl group, being a flexible alkyl chain, can influence the processing characteristics of the resin. It may lower the melting point or viscosity of the prepolymer, making it easier to process. Furthermore, the butyl group can affect the mechanical properties of the cured composite, potentially increasing its toughness or impact resistance by introducing a degree of flexibility into the otherwise rigid polymer backbone.

While specific data on composites formed from this compound is not widely available, the principles of polymer chemistry allow for predictions of its behavior based on its structural components. Its use could lead to the development of resins with a tailored balance of thermal, mechanical, and processing properties for applications in aerospace, electronics, and automotive industries.

Emerging Research Frontiers for N1 Butyl 2,6 Dichlorobenzene 1,4 Diamine

Design and Synthesis of Chiral N1-Butyl-2,6-dichlorobenzene-1,4-diamine Derivatives

There is currently a notable absence of published research specifically detailing the design and synthesis of chiral derivatives of this compound. While the principles of asymmetric synthesis are well-established in organic chemistry, their application to this particular compound has not been documented in available scientific literature. The introduction of chirality would require targeted synthetic strategies, such as the use of chiral auxiliary groups or asymmetric catalysis, to create enantiomerically pure forms of N-acylated or further substituted derivatives. However, no such specific examples or methodologies pertaining to this compound have been reported.

Supramolecular Assembly and Self-Organization Studies

Investigations into the supramolecular assembly and self-organization of this compound are not present in the current body of scientific literature. The potential for this molecule to form ordered structures through non-covalent interactions like hydrogen bonding (via the amine groups) and π-π stacking (from the benzene (B151609) ring) is theoretically plausible. The presence of the butyl group and chlorine atoms would influence the packing and intermolecular forces. However, without experimental studies, any discussion of its self-assembly behavior remains speculative. There are no published reports on the formation of liquid crystals, gels, or other supramolecular structures involving this specific compound.

Integration into Hybrid Organic-Inorganic Materials

The integration of this compound into hybrid organic-inorganic materials, such as perovskites, is an area with no direct research findings. While related organic molecules, like simple alkylamines (e.g., 1-butylamine), have been used as the organic cation component in the formation of two-dimensional (2D) hybrid perovskites, there is no evidence of this compound being employed for this purpose. The structure of the organic cation plays a crucial role in tuning the properties of hybrid materials. However, the specific effects that the dichlorinated aromatic diamine structure of this compound would have on the crystal structure, stability, and optoelectronic properties of such materials have not been investigated.

High-Throughput Screening and Combinatorial Chemistry in Derivative Discovery

The application of high-throughput screening and combinatorial chemistry for the discovery of new derivatives of this compound is not documented in existing research. These techniques are powerful tools for rapidly synthesizing and testing large libraries of compounds for specific properties. In principle, the amine groups on this compound could serve as anchor points for combinatorial derivatization. However, no studies have been published that utilize this approach to explore the chemical space around this compound for applications in fields such as materials science or medicinal chemistry.

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended to assess the oxidative activation pathway of N1-Butyl-2,6-dichlorobenzene-1,4-diamine?

  • Methodological Answer : To study oxidative activation, use the Direct Peptide Reactivity Assay (DPRA) to quantify peptide depletion rates under controlled oxygen conditions. Monitor the formation of electrophilic intermediates (e.g., quinone imine) via LC-MS/MS, as demonstrated for the structurally analogous 2,6-dichlorobenzene-1,4-diamine . Ensure oxygen availability is standardized, as it is rate-limiting for reactive species formation .

Q. How can the skin sensitization potential of this compound be evaluated in vitro?

  • Methodological Answer : Combine DPRA (to assess protein reactivity) with human Cell Line Activation Test (h-CLAT) to evaluate dendritic cell activation (KE3 in the OECD adverse outcome pathway). For example, 2,6-dichlorobenzene-1,4-diamine tested positive in both assays, confirming its classification as a skin sensitizer . Kinetic DPRA (kDPRA) is unsuitable here due to oxygen dependency .

Q. What analytical techniques are critical for detecting mutagenic activity in this compound?

  • Methodological Answer : Conduct the Ames test with Salmonella typhimurium strains (e.g., TA98, TA100) in the presence/absence of metabolic activation (S9 mix). For 2,6-dichlorobenzene-1,4-diamine, mutagenicity was confirmed, suggesting similar protocols apply to its butyl derivative .

Advanced Research Questions

Q. How can conflicting data between in silico predictions and experimental results for prohapten activity be resolved?

  • Methodological Answer : Use Meteor Nexus v3.2.0 to simulate enzymatic reduction pathways (e.g., nitro group reduction to amine). Compare results with experimental in vitro metabolism models (e.g., liver microsomes). For instance, 2,6-dichloro-4-nitroaniline was predicted to metabolize into 2,6-dichlorobenzene-1,4-diamine, explaining its prohapten behavior . Validate discrepancies via tandem mass spectrometry.

Q. What experimental design considerations are critical for studying co-exposure effects with textile-derived sensitizers?

  • Methodological Answer : Use in vitro 3D skin models to assess cumulative effects of co-migrating chemicals (e.g., 2,5-dinitrochlorobenzene). Prioritize compounds with high migration rates (measured via Hansen solubility parameters). Note that while individual risks may be low, synergistic effects in sensitized individuals require dose-response modeling .

Q. How can the reaction kinetics of oxygen-dependent sensitizers be quantified despite kDPRA limitations?

  • Methodological Answer : Develop a custom kinetic assay with controlled oxygen partial pressure. For 2,6-dichlorobenzene-1,4-diamine, log kmax was unobtainable via standard kDPRA, but oxygen saturation studies revealed a linear correlation between O2 concentration and peptide depletion rate .

Data Contradictions and Resolution Strategies

Q. Why does 2,6-dichlorobenzene-1,4-diamine show mutagenicity in the Ames test but low risk in textile exposure models?

  • Resolution : The Ames test detects intrinsic mutagenicity, while exposure models account for migration efficiency and dermal absorption. For example, migration rates of 2,6-dichlorobenzene-1,4-diamine from synthetic fabrics were higher than predicted, yet systemic absorption remained below thresholds for sensitization .

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